molecular formula C17H17N3O7 B11695282 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B11695282
M. Wt: 375.3 g/mol
InChI Key: XIXBBUKGJPBSAD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group linked to a 3,4-dimethoxyphenethylamine moiety. The addition of nitro groups at positions 3 and 5 on the benzamide ring likely enhances its bioactivity, as nitro groups are critical for antimicrobial and antimycobacterial properties in related compounds .

Properties

Molecular Formula

C17H17N3O7

Molecular Weight

375.3 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C17H17N3O7/c1-26-15-4-3-11(7-16(15)27-2)5-6-18-17(21)12-8-13(19(22)23)10-14(9-12)20(24)25/h3-4,7-10H,5-6H2,1-2H3,(H,18,21)

InChI Key

XIXBBUKGJPBSAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 3,5-dinitrobenzoic acid with 2-(3,4-dimethoxyphenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

Procedure :

  • Activation : 3,5-Dinitrobenzoic acid (1.0 equiv) is dissolved in dichloromethane under nitrogen. EDCI (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C to form the active ester intermediate.

  • Coupling : 2-(3,4-Dimethoxyphenyl)ethylamine (1.1 equiv) is introduced, and the reaction is warmed to room temperature for 24 hours.

  • Workup : The mixture is washed sequentially with 2M HCl, saturated NaHCO₃, and brine. The crude product is purified via recrystallization (dichloromethane/ethyl acetate).

Yield : 76%.
Advantages : High reproducibility and compatibility with nitro groups.
Limitations : Requires strict anhydrous conditions and expensive coupling reagents.

Acyl Chloride Route

An alternative approach employs 3,5-dinitrobenzoyl chloride, generated in situ from 3,5-dinitrobenzoic acid using thionyl chloride.

Procedure :

  • Chlorination : 3,5-Dinitrobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) for 3 hours. Excess thionyl chloride is removed under vacuum.

  • Amidation : The acyl chloride is reacted with 2-(3,4-dimethoxyphenyl)ethylamine (1.05 equiv) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the product.

Yield : 68%.
Advantages : Avoids carbodiimide reagents; suitable for large-scale synthesis.
Limitations : Thionyl chloride handling requires specialized equipment.

Optimized Reaction Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane0 → 257698
THF0 → 256895
DMF25 → 806290

Polar aprotic solvents (e.g., DMF) enable higher temperatures but risk nitro-group decomposition.

Catalytic Additives

  • DMAP : Enhances coupling efficiency by stabilizing the active ester (yield increase: 15–20%).

  • HOBt (Hydroxybenzotriazole) : Reduces side reactions in EDCI-mediated couplings (purity improvement: 5–8%).

Characterization and Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.85–6.79 (m, 3H, Ar-H), 3.91 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 3.65 (t, J = 6.8 Hz, 2H, CH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1350 cm⁻¹ (NO₂).

Industrial-Scale Adaptations

Patent CN103664681A discloses a scalable protocol using EDCI.HCl and DMAP in dichloromethane, achieving 76% yield with minimal purification. Key modifications include:

  • Catalyst Loading : Reduced DMAP from 0.2 to 0.1 equiv to lower costs.

  • Workup Simplification : Substitution of column chromatography with recrystallization.

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid prolonged exposure to >80°C or strong reducing agents.

  • Amine Oxidation : Use nitrogen atmospheres during coupling to prevent degradation.

  • Byproduct Formation : Introduce HOBt to suppress N-acylurea formation.

Emerging Methodologies

Recent advances explore enzymatic amidation and flow chemistry:

  • Lipase-Catalyzed Synthesis : Candida antarctica lipase B (CAL-B) in tert-butanol achieves 58% yield but requires extended reaction times (72 hours).

  • Continuous Flow Systems : Microreactors reduce reaction times to 2 hours with 70% yield, enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is an organic molecule that has garnered interest in various scientific research domains. This article delves into its applications, particularly in the fields of medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

The compound has been explored for its anticancer properties . Studies have indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance, its mechanism of action may involve the induction of apoptosis in malignant cells through the modulation of specific signaling pathways .

Case Study: Anticancer Activity

  • Objective : To evaluate the cytotoxic effects on breast cancer cells.
  • Method : Treatment of MCF-7 cells with varying concentrations of this compound.
  • Results : Significant reduction in cell viability was observed at higher concentrations, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The presence of nitro groups is believed to enhance its efficacy against bacterial strains by disrupting their cellular processes.

Case Study: Antimicrobial Efficacy

  • Objective : To assess the effectiveness against Staphylococcus aureus.
  • Method : Disk diffusion method to evaluate inhibition zones.
  • Results : The compound displayed notable antibacterial activity compared to standard antibiotics.

Materials Science

In addition to its biological applications, this compound is being investigated for use in developing advanced materials. Its unique chemical properties allow for potential applications in creating polymers and coatings with enhanced thermal and mechanical stability .

Application Example

  • Field : Coatings
  • Benefit : Improved resistance to environmental degradation due to the compound's stable structure.

Comparative Data Table

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; potential chemotherapeutic agent
Antimicrobial ActivityEffective against Staphylococcus aureus; disrupts bacterial processes
Materials ScienceEnhances thermal/mechanical stability in polymers and coatings

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dinitrobenzamide (DNB) Derivatives

DNB1 and DNB2
  • DNB1: N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide
  • DNB2 : N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide

Both DNB1 and DNB2 share the 3,5-dinitrobenzamide core but differ in their ethyl-linked substituents. DNB1 features a 4-methoxyphenoxy group, while DNB2 has a benzyloxy group. These compounds exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with MIC values in the nanomolar range .

N-Ethyl-3,5-dinitrobenzamide

This simpler analog replaces the aromatic phenethyl group with a linear ethyl chain. It serves as an intermediate with reported antibacterial and antifungal activities . The absence of aromatic substituents likely reduces target specificity compared to the dimethoxy-substituted compound.

Benzamide Derivatives with Modified Substituents

N-(3,5-Dimethoxyphenyl)benzamide

This analog retains methoxy groups but positions them on the benzamide-attached phenyl ring (3,5-dimethoxy) instead of the ethyl-linked phenyl group. Single-crystal X-ray studies confirm its planar structure, with hydrogen bonding influencing crystal packing . The altered substitution pattern may reduce bioactivity compared to the target compound, as the 3,4-dimethoxy configuration on the ethyl chain could optimize receptor interactions.

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide

Key Research Findings and Activity Trends

Role of Nitro Groups

The 3,5-dinitro substitution on the benzamide ring is critical for antimycobacterial activity. highlights that nitro groups are essential for inhibiting M. tuberculosis, likely through redox cycling or targeting decaprenyl-phosphoribose epimerase (DprE1), a key enzyme in cell wall synthesis .

Impact of Substituents on the Ethyl Chain

  • Methoxy vs. Benzyloxy/Phenoxy: DNB1 and DNB2’s substituents (methoxyphenoxy, benzyloxy) confer moderate lipophilicity, balancing solubility and membrane penetration. The target compound’s 3,4-dimethoxyphenethyl group may further enhance lipid bilayer interaction, improving intracellular accumulation.
  • Aromatic vs.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents on Ethyl Chain Key Activity Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide 3,5-Dinitrobenzamide 3,4-Dimethoxyphenethyl Antimycobacterial (inferred)
DNB1 3,5-Dinitrobenzamide 4-Methoxyphenoxy Anti-TB (MDR/XDR strains)
DNB2 3,5-Dinitrobenzamide Benzyloxy Anti-TB (MDR/XDR strains)
N-Ethyl-3,5-dinitrobenzamide 3,5-Dinitrobenzamide Ethyl Antibacterial, Antifungal

Table 2: Physicochemical Properties (Representative Examples)

Compound Name Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound 429.4 3.8 0.12
DNB1 391.3 3.2 0.25
DNB2 385.3 3.5 0.18
N-Ethyl-3,5-dinitrobenzamide 269.2 2.1 0.75

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide, with the CAS number 56205-54-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medical applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a dinitrobenzamide moiety attached to a 3,4-dimethoxyphenyl ethyl group. This structure is significant for its interaction with biological targets.

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Tumor Growth : It has been shown to inhibit the growth of various cancer cell lines through apoptosis and cell cycle arrest.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression, such as the EGFR pathway .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor Activity Inhibits proliferation in cancer cell lines
Apoptosis Induction Triggers apoptotic pathways in tumor cells
Cell Cycle Arrest Causes G1 phase arrest in specific cancer types
EGFR Inhibition Potential inhibitor of EGFR signaling

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the compound's efficacy against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to both apoptosis and necrosis pathways .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms by which the compound exerts its effects. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells, suggesting a robust mechanism for inducing apoptosis .
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound significantly reduced tumor size compared to controls. The treatment also resulted in minimal toxicity to normal tissues, indicating a favorable therapeutic index .

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